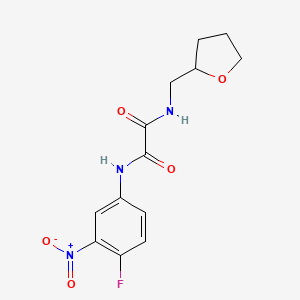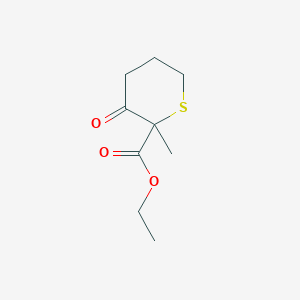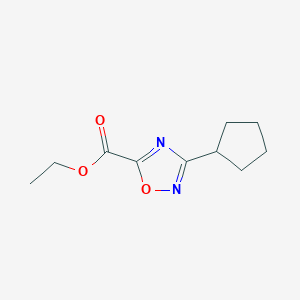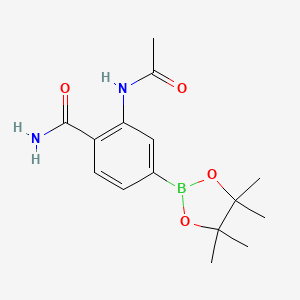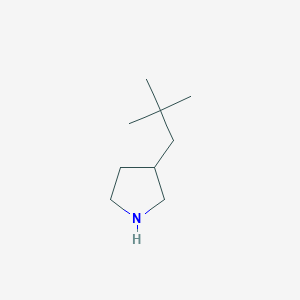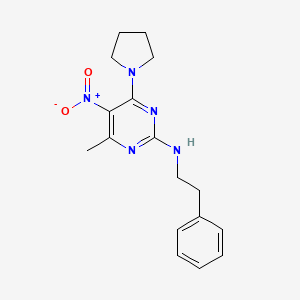
4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a nitro group, a phenethyl group, and a pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrrolidine ring, a five-membered ring with one nitrogen atom, would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could make the molecule susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a nitro group could make the compound more polar .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
The synthesis and chemical characterization of pyrimidine derivatives have been extensively studied, showcasing the versatility of these compounds in organic synthesis. For instance, Čikotienė et al. (2007) explored reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, revealing regio- and stereoselective addition reactions that form syn- and anti-addition products, depending on the nature of the amine or thiol involved (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007). Similarly, the work by Orozco et al. (2009) on hydrogen-bonded structures in 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate illustrates the significance of intermolecular hydrogen bonding in defining the molecular architecture of pyrimidine derivatives (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Potential Pharmacological Applications
Research into the pharmacological potential of pyrimidine derivatives has yielded promising results, with several studies identifying compounds with significant biological activities. For example, Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids and evaluated their antibacterial and antifungal activities, demonstrating the antimicrobial potential of these compounds (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013). Additionally, Moreno-Fuquen et al. (2021) reported on the synthesis and characterization of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, highlighting its potential as a template for drug design against chronic myeloid leukemia (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Material Science Applications
The development of new materials, particularly polymers and dyes, also constitutes a significant area of application for pyrimidine derivatives. Wang et al. (2006) synthesized novel polyimides containing pyridine moieties, which exhibited good solubility, thermal stability, and mechanical properties, underscoring the utility of pyrimidine-based compounds in the development of high-performance polymeric materials (Wang, Li, Ma, Zhang, & Gong, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-5-nitro-N-(2-phenylethyl)-6-pyrrolidin-1-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-13-15(22(23)24)16(21-11-5-6-12-21)20-17(19-13)18-10-9-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-12H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZPTPRJKWNWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCC2=CC=CC=C2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

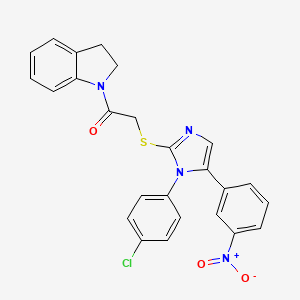
![4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2655400.png)
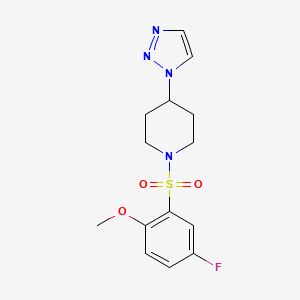
![N-(4-phenylbutan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2655406.png)
![Acetamide, N-[4-(3-piperidinyl)phenyl]-](/img/structure/B2655408.png)
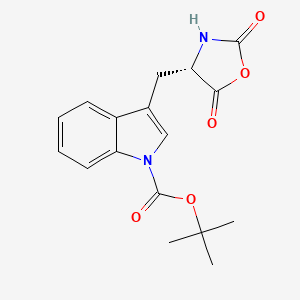
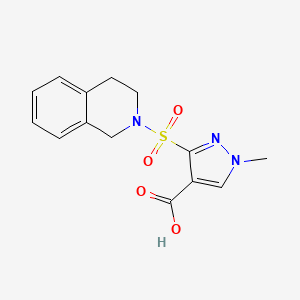
![2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2655412.png)
![2-(Dimethylamino)-6-({methyl[1-(prop-2-enoyl)pyrrolidin-3-yl]amino}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2655415.png)
